molecular formula C25H25N3O2 B2702288 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide CAS No. 838904-83-9

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide

Cat. No.: B2702288
CAS No.: 838904-83-9
M. Wt: 399.494
InChI Key: LXNVXVDOFUNIJO-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is a complex organic compound with a molecular formula of C25H25N3O2. This compound is part of the benzimidazole family, which is known for its diverse biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide, the process may involve the following steps:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines .

Scientific Research Applications

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives. This uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for further research .

Properties

IUPAC Name

3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-19-8-7-9-20(18-19)25(29)26-15-14-24-27-22-12-5-6-13-23(22)28(24)16-17-30-21-10-3-2-4-11-21/h2-13,18H,14-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVXVDOFUNIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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